molecular formula C7H13NO B1477150 6-Methoxy-3-azabicyclo[3.1.1]heptane CAS No. 1935019-96-7

6-Methoxy-3-azabicyclo[3.1.1]heptane

Cat. No.: B1477150
CAS No.: 1935019-96-7
M. Wt: 127.18 g/mol
InChI Key: MXOBVSYRPSJSKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methoxy-3-azabicyclo[3.1.1]heptane is a bridged bicyclic morpholine derivative of significant interest in medicinal chemistry and drug discovery . This compound, with the molecular formula C7H13NO, serves as a crucial synthetic building block, particularly for its role as a morpholine isostere . Its constrained, three-dimensional bicyclic[3.1.1]heptane structure incorporates both nitrogen and oxygen heteroatoms within a rigid scaffold, making it a valuable template for designing novel bioactive molecules and optimizing the properties of lead compounds . Bicyclic morpholines like this one are prized in research for their potential to influence the physicochemical characteristics and binding conformations of pharmaceutical agents . The structure is achiral, which can simplify synthetic routes and development . This reagent is specifically designed for use in synthetic organic and medicinal chemistry applications, including the development of new therapeutic candidates. Safety and Handling: This product is intended for research purposes by qualified laboratory personnel. It is not for diagnostic or therapeutic use, nor for human consumption. Please refer to the Safety Data Sheet (SDS) for comprehensive hazard and handling information before use.

Properties

IUPAC Name

6-methoxy-3-azabicyclo[3.1.1]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c1-9-7-5-2-6(7)4-8-3-5/h5-8H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXOBVSYRPSJSKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C2CC1CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

6-Methoxy-3-azabicyclo[3.1.1]heptane plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes such as cytochrome P450, which is involved in the metabolism of many drugs. The interaction with cytochrome P450 can lead to the inhibition or activation of this enzyme, thereby affecting the metabolic pathways of other compounds. Additionally, this compound has been found to bind to certain receptors in the central nervous system, influencing neurotransmitter release and signal transduction.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involving G-protein coupled receptors (GPCRs). By binding to these receptors, this compound can modulate intracellular signaling cascades, leading to changes in gene expression and cellular metabolism. For instance, it has been shown to upregulate the expression of certain genes involved in neuroprotection and synaptic plasticity.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the binding interaction with cytochrome P450 enzymes, which can lead to either inhibition or activation of these enzymes. This interaction affects the metabolic processing of other compounds, thereby influencing their bioavailability and efficacy. Additionally, this compound can modulate the activity of GPCRs, leading to changes in downstream signaling pathways and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound has shown stability under standard laboratory conditions, with minimal degradation observed over time. Long-term studies have indicated that this compound can have sustained effects on cellular function, particularly in terms of gene expression and metabolic activity. These effects are consistent with the compound’s ability to modulate enzyme activity and receptor signaling.

Biological Activity

6-Methoxy-3-azabicyclo[3.1.1]heptane is a bicyclic organic compound with notable biological activity, particularly in medicinal chemistry. Its unique structure allows it to serve as a bioisostere for various biologically active compounds, enhancing their pharmacological properties, including metabolic stability and lipophilicity.

This compound features a nitrogen atom integrated into its bicyclic framework, which contributes to its ability to interact with biological targets. The methoxy group enhances solubility and influences the compound's binding affinity to receptors and enzymes involved in various physiological processes.

The biological activity of this compound primarily involves:

  • Covalent Binding : The compound can form covalent bonds with cysteine residues in proteins, leading to modulation of cellular signaling pathways and gene expression.
  • Bioisosteric Replacement : By replacing less stable or less soluble components in existing drugs (e.g., pyridine rings), it improves the physicochemical properties of these compounds, as demonstrated in studies involving antihistamine drugs like Rupatadine .

Table 1: Comparison of Biological Properties

PropertyRupatadine (Pyridine)This compound
Metabolic StabilityCIint = 517CIint = 47
Half-life (t1/2)3.2 min35.7 min
SolubilityModerateHigh
LipophilicityModerateIncreased

This table illustrates the significant improvements in metabolic stability and half-life when the pyridine ring in Rupatadine is replaced with the 3-azabicyclo[3.1.1]heptane core, highlighting its potential as a more effective therapeutic agent.

Case Study: Antihistamine Drug Development

Research conducted on the incorporation of the 3-azabicyclo[3.1.1]heptane scaffold into antihistamine drugs revealed that:

  • Increased Metabolic Stability : The modified drug exhibited a tenfold increase in metabolic stability in human liver microsomes compared to its parent compound.
  • Enhanced Pharmacokinetic Profile : The substitution led to improved solubility and lipophilicity, making it a promising candidate for further development in drug formulation .

Mechanistic Insights

Studies indicate that this compound interacts with specific molecular targets, modulating their activity through:

  • Enzyme Inhibition : It may act as an inhibitor for enzymes involved in disease pathways, potentially offering therapeutic benefits against various conditions.
  • Receptor Modulation : The compound has shown promise in selectively binding to neurotransmitter receptors, influencing pathways related to neurotransmission and metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 6-Methoxy-3-azabicyclo[3.1.1]heptane can be contextualized by comparing it to related bicyclic azabicyclo compounds. Below is a detailed analysis:

Structural Analogues with Substituted Functional Groups

3-Benzyl-6,6-dimethoxy-3-azabicyclo[3.1.1]heptane (Compound 4) Molecular Formula: C₁₆H₂₃NO₂ Key Features: Incorporates a benzyl group at the 3-position and two methoxy groups at the 6-position. Synthesis: Prepared via a reaction involving N,N-bis(methoxymethyl)benzylamine and chlorotrimethylsilane in acetonitrile . Applications: Serves as a precursor for bioactive molecules, highlighting its versatility in medicinal chemistry .

6-Hydroxymethyl-3-azabicyclo[3.1.1]heptane Molecular Formula: C₇H₁₃NO (same as 6-methoxy analogue) Key Features: Replaces the methoxy group with a hydroxymethyl (-CH₂OH) moiety. Properties: Increased polarity due to the hydroxyl group, which may enhance aqueous solubility but reduce metabolic stability compared to the methoxy variant .

Heteroatom-Substituted Analogues

6-Thia-3-azabicyclo[3.1.1]heptane Molecular Formula: C₅H₉NS Key Features: Sulfur replaces the oxygen atom in the methoxy group.

6-Oxa-3-azabicyclo[3.1.1]heptane Key Features: Contains an oxygen atom within the bicyclic framework (position unspecified in evidence). Applications: Limited data available, but oxa-azabicyclo compounds are often explored for their conformational rigidity in drug design .

Ring-System Variants

3-Azabicyclo[3.2.0]heptane Derivatives

  • Key Features : The bicyclo[3.2.0] system introduces a larger ring strain compared to the [3.1.1] system.
  • Synthesis : Synthesized via [3+2] cycloaddition strategies, differing from the methods used for 6-methoxy derivatives .
  • Applications : Explored as chiral building blocks for natural product synthesis due to their unique stereochemical profiles .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Applications/Properties
This compound C₇H₁₃NO 127.18 Methoxy at C6 Lab-scale building block
3-Benzyl-6,6-dimethoxy-3-azabicyclo[3.1.1]heptane C₁₆H₂₃NO₂ 277.36 Benzyl, dimethoxy Medicinal chemistry precursor
6-Thia-3-azabicyclo[3.1.1]heptane C₅H₉NS 115.20 Sulfur substitution Electronic modulation studies
6-Hydroxymethyl-3-azabicyclo[3.1.1]heptane C₇H₁₃NO 127.18 Hydroxymethyl group Solubility-enhanced derivatives
3-Azabicyclo[3.2.0]heptane derivatives Varies Varies [3.2.0] ring system Chiral synthesis

Research Findings and Implications

  • Synthetic Accessibility : The 6-methoxy derivative’s discontinuation may reflect challenges in scalability or stability, whereas benzyl-substituted analogues (e.g., Compound 4) are more synthetically tractable .
  • Biological Relevance : Benzyl and hydroxymethyl derivatives show promise in drug discovery due to tunable lipophilicity and solubility, whereas sulfur-containing analogues may offer unique pharmacokinetic profiles .
  • Structural Rigidity : The [3.1.1] bicyclic system provides conformational constraints advantageous for receptor binding, contrasting with the [3.2.0] system’s distinct strain and reactivity .

Preparation Methods

Synthesis via Reduction of Spirocyclic Oxetanyl Nitriles

A general and versatile approach involves the reduction of spirocyclic oxetanyl nitriles to 3-azabicyclo[3.1.1]heptanes. This method was developed to provide a broad scope and scalability, enabling the incorporation of various substituents, including methoxy groups. The reduction typically employs catalytic hydrogenation or hydride reagents to convert the nitrile functionality to the corresponding amine, simultaneously preserving the bicyclic structure.

Multigram Synthesis via Intramolecular Imide Formation (Most Detailed Approach)

A highly efficient and scalable synthesis reported by Lysenko et al. (2024) involves the following key steps:

  • Starting Material: Methyl 3-oxocyclobutane-3-carboxylate, commercially available in kilogram quantities.
  • Step 1: Diastereoselective Strecker Reaction
    This reaction introduces an amino group and a nitrile to form a 1,3-functionalized cyclobutane derivative with high diastereoselectivity (dr ~92:8). The major stereoisomer has the amino and ester substituents in a trans configuration.
  • Step 2: Partial Hydrolysis of Nitrile to Amide
    Treatment with sulfuric acid in trifluoroacetic acid selectively hydrolyzes the nitrile to an amide without affecting the ester group.
  • Step 3: Cyclization to Bicyclic Imide
    Base-mediated cyclization (using t-BuOK) of the 1,3-dicarboxylic acid derivative forms the bicyclic imide structure, a key intermediate.
  • Step 4: Catalytic Hydrogenolysis
    Reduction of the bicyclic imide with hydrogen and a catalyst yields the bicyclic amine hydrochloride salt, the core 3-azabicyclo[3.1.1]heptane scaffold.

This sequence can be performed on a multigram scale with excellent yields at each step (64% for Strecker product isolation, 84% for cyclization, and 91% for hydrogenolysis).

Comparative Summary of Preparation Methods

Methodology Key Steps Advantages Scale & Yield
Reduction of spirocyclic oxetanyl nitriles Reduction of nitrile to amine on spirocyclic scaffold Broad scope, functional group tolerance Scalable; yields not explicitly reported
Intramolecular imide formation via Strecker reaction Diastereoselective Strecker → Hydrolysis → Cyclization → Hydrogenolysis High diastereoselectivity, multigram scale, excellent yields Up to 366 g scale; yields 64–91% per step
Photochemical or metal-catalyzed cycloadditions (literature methods) Cycloaddition or recyclization of cyclobutane derivatives Established but less scalable or selective Variable yields; less favored for large scale

Detailed Research Findings and Notes

  • The intramolecular imide formation approach is notable for its stereoselectivity and scalability, producing key bicyclic intermediates that serve as versatile building blocks for further functionalization, including the introduction of the methoxy group.
  • Protection strategies (e.g., benzylidene protection of amines) are often employed to achieve selective functionalization in subsequent steps, such as N-alkylation or methylation.
  • The bicyclic amine core synthesized by these methods has been successfully incorporated into analogs of bioactive compounds, such as Thalidomide derivatives, demonstrating the synthetic utility and medicinal relevance of the scaffold.
  • Catalytic hydrogenation steps are critical for the reduction of imides and nitriles to amines, with high yields and scalability demonstrated.

Q & A

Q. What are the recommended synthetic routes for 6-methoxy-3-azabicyclo[3.1.1]heptane, and how do reaction conditions influence yield?

The synthesis of bicyclic amines like this compound often involves photochemical decomposition of substituted pyrazolines or cyclization of precursor amines. For example, photochemical methods can induce ring closure under UV light, but yields depend on solvent polarity, irradiation time, and substituent stability. Post-synthetic modifications (e.g., methoxylation) require controlled alkylation conditions to avoid over-functionalization .

Q. How can NMR and mass spectrometry (MS) be used to characterize this compound derivatives?

Key NMR signals for bicyclo[3.1.1]heptane derivatives include distinct cyclobutane CH₂ peaks (δ 27–40 ppm in 13C^{13}\text{C} NMR) and methoxy protons (δ ~3.3 ppm in 1H^{1}\text{H} NMR). MS analysis typically shows molecular ion peaks at m/z ~113 (base structure) and fragmentation patterns indicating bridgehead bond cleavage. For example, a derivative with benzyl substituents showed m/z 202 (M+^+) with fragments at m/z 91 (benzyl loss) .

Advanced Research Questions

Q. How do structural analogs of this compound interact with nicotinic acetylcholine receptors (nAChRs)?

3,6-Diazabicyclo[3.1.1]heptane derivatives exhibit subnanomolar affinity for α4β2 nAChR subtypes. Pyridinyl or pyridazinyl substituents enhance selectivity, with halogenated analogs (e.g., 6-chloro derivatives) showing improved binding kinetics. Computational docking studies suggest the bicyclic core mimics meta-substituted benzene geometries, aligning exit vectors with receptor pockets .

Q. What strategies resolve enantiomers of this compound derivatives for pharmacological studies?

Chiral resolution via Boc-protected intermediates (e.g., endo-6-(Boc-amino)-3-azabicyclo[3.1.1]heptane) allows separation using preparative HPLC with cellulose-based columns. Enantiomeric excess (>98%) is confirmed by chiral shift reagents in 1H^{1}\text{H} NMR or circular dichroism. The Boc group is later cleaved under acidic conditions (e.g., TFA) .

Q. How does the bicyclo[3.1.1]heptane scaffold improve metabolic stability in drug candidates compared to planar aromatics?

The rigid bicyclic structure reduces enzymatic oxidation by shielding labile bonds. For example, a derivative with a 6-methoxy group showed a 3-fold longer half-life in hepatic microsomes than its benzene analog. This is attributed to steric hindrance limiting cytochrome P450 access .

Q. What in vitro assays are used to evaluate the cytotoxicity of 3,6-diazabicyclo[3.1.1]heptane derivatives?

Assay Protocol Key Findings
MTT assay (LNCaP)72-hour exposure, IC₅₀ calculated via nonlinear regressionIC₅₀ = 12.5 μM for prostate cancer cells
Apoptosis (Annexin V)Flow cytometry after 48-hour treatment40% late apoptosis at 20 μM
ROS measurementDCFH-DA staining under hypoxia (1% O₂)2.5-fold ROS increase at 15 μM vs. control

These studies highlight dose-dependent cytotoxicity linked to ROS generation and mitochondrial dysfunction .

Methodological Challenges

Q. How can computational modeling predict substituent effects on the bioactivity of this compound analogs?

Density functional theory (DFT) optimizes substituent placement by calculating electrostatic potential maps and HOMO-LUMO gaps. For instance, electron-withdrawing groups (e.g., -CF₃) at the 3-position lower LUMO energy by 0.8 eV, enhancing electrophilic interactions with receptor residues. Molecular dynamics simulations (50 ns trajectories) validate binding stability .

Q. What analytical challenges arise in quantifying this compound in biological matrices?

LC-MS/MS with deuterated internal standards (e.g., d₃-methoxy analogs) improves accuracy. Challenges include:

  • Matrix effects: Plasma proteins reduce ionization efficiency (recovery <70%).
  • Limit of detection (LOD): Optimized to 0.1 ng/mL using a C18 column and 0.1% formic acid in mobile phase.
    Validated methods meet FDA guidelines for linearity (r² >0.99) and precision (%CV <15%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Methoxy-3-azabicyclo[3.1.1]heptane
Reactant of Route 2
Reactant of Route 2
6-Methoxy-3-azabicyclo[3.1.1]heptane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.